molecular formula C21H27NO2 B14372646 4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate CAS No. 90424-63-8

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate

Cat. No.: B14372646
CAS No.: 90424-63-8
M. Wt: 325.4 g/mol
InChI Key: HRCTWZDUOWBPAW-UHFFFAOYSA-N
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Description

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a cyclohexyl ring substituted with a pentyl group and a cyanophenyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentylcyclohexyl 3-(4-cyanophenyl)prop-2-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .

Properties

CAS No.

90424-63-8

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(4-pentylcyclohexyl) 3-(4-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C21H27NO2/c1-2-3-4-5-17-10-13-20(14-11-17)24-21(23)15-12-18-6-8-19(16-22)9-7-18/h6-9,12,15,17,20H,2-5,10-11,13-14H2,1H3

InChI Key

HRCTWZDUOWBPAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)OC(=O)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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